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Compound of Interest

Compound Name: Trigochinin C

Cat. No.: B15591638 Get Quote

For researchers, scientists, and drug development professionals, this guide provides a

comprehensive comparison of the structure-activity relationships (SAR) of Trichodermin

analogs, offering insights into their anticancer properties. By presenting key experimental data

and methodologies, this document aims to facilitate the ongoing search for more potent and

selective anticancer agents.

Trichodermin, a mycotoxin belonging to the trichothecene family, has garnered significant

interest in the scientific community for its cytotoxic properties.[1][2] This has spurred the

synthesis and evaluation of numerous analogs to identify derivatives with enhanced therapeutic

indices. This guide summarizes the key findings from various studies, focusing on the structural

modifications that influence the biological activity of these compounds.

Comparative Cytotoxicity of Trichodermin and its
Analogs
The cytotoxic effects of Trichodermin and its synthesized derivatives have been evaluated

against various human cancer cell lines. The half-maximal inhibitory concentration (IC50)

values, a measure of a compound's potency, are summarized below.
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Note: Specific IC50 values for Trichodermin (1) were not explicitly provided in the source

material, but its activity was described as "intense" against MCF-7 and "moderately inhibited"

RCC4-VA and Fa2N4.[1] The symbol '-' indicates that data was not provided in the source

material.

The data reveals that modifications at the C-4 position, particularly the introduction of a short

chain, can yield derivatives with potent and selective cytotoxicity against the MCF-7 breast

cancer cell line, while showing no significant toxicity towards non-tumoral immortalized human

hepatocytes (Fa2N4).[1][2][3] Specifically, compounds 9, 13, and 15 displayed promising IC50

values of approximately 2 µg/mL against MCF-7 cells.[2][3]
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The SAR studies of Trichodermin analogs highlight several key structural features that are

crucial for their cytotoxic activity:

The C-4 Position: Modifications at this position significantly impact both the potency and

selectivity of the analogs. The introduction of short-chain esters at C-4 appears to be a

favorable modification for enhancing anticancer activity against specific cell lines like MCF-7.

[2][3]

Selectivity: A noteworthy finding is the selective cytotoxicity of certain derivatives.

Compounds 9, 13, and 15 demonstrated significant activity against the tumorigenic MCF-7

cell line while remaining non-toxic to the non-tumoral Fa2N4 cell line.[2][3] This selectivity is

a critical attribute for the development of safer chemotherapeutic agents.

Experimental Protocols
To ensure the reproducibility and further exploration of these findings, detailed experimental

methodologies are crucial.

Synthesis of Trichodermin Derivatives
The synthesis of Trichodermin derivatives involves the chemical modification of the parent

compound, Trichodermin (1), or its precursor, Trichodermol (2). A general workflow for the

hemisynthesis of these derivatives is outlined below.
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General Synthesis Workflow
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Postulated Mechanism of Action
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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